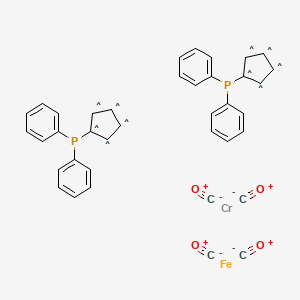

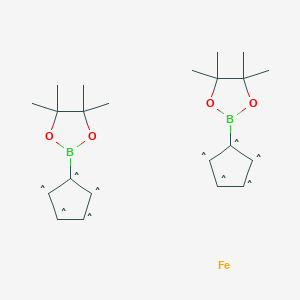

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonylchromium, 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonylchromium, 99%” is a complex organometallic compound. It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines . It’s commonly used as a ligand in homogeneous catalysis .

Synthesis Analysis

This compound is commercially available . It can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA .Molecular Structure Analysis

The preferred P–M–P bite angle for dppf is computationally calculated to be 95.60°, compared to an average P–M–P angle of 98.74° determined from X-ray crystal structures .Chemical Reactions Analysis

Dppf readily forms metal complexes . The palladium derivative, (dppf)PdCl2, which is popular for palladium-catalyzed coupling reactions, is prepared by treating dppf with the acetonitrile or benzonitrile adducts of palladium dichloride .Physical and Chemical Properties Analysis

The compound is a deep yellow crystalline powder . It has a melting point of 181-182 °C (dec.) (lit.) . It is soluble in chloroform, dichloromethane, alcohol, and pentane, but insoluble in water . It is air sensitive and reacts slowly with moisture/water .Applications De Recherche Scientifique

Catalytic Applications

- Asymmetric Allylic Substitution : The complexation of 1,1′-bis(diphenylphosphino)ferrocene derivatives with palladium(II) has been studied, showing high enantioselectivity (up to 99% ee) in palladium-catalyzed asymmetric allylic substitutions, highlighting the potential of these complexes in stereoselective synthesis (Zhang et al., 1996).

Structural and Coordination Chemistry

- Coordination Behavior and Structural Survey : A comprehensive review of the ligating ability of 1,1′-bis(diphenylphosphino)ferrocene to transition metals has been conducted, covering the extensive coordination chemistry and structural parameters of mono-, bi-, and polynuclear species, which demonstrates the versatility of this ligand in forming complex structures with transition metals (Bandoli & Dolmella, 2000).

Electronic and Redox Properties

- Redox Behavior : The stability of 1,1′-bis(diphenylphosphino)ferrocenes has been investigated, revealing that electron-donating substituents can prolong the lifetime of the corresponding ferrocenium monocations, indicating the importance of substituent effects on the redox properties of ferrocene derivatives (Zanello et al., 1996).

Material Science Applications

- Electrochromic Properties : Metallodithiolene complexes with 1,1'-bis(diphenylphosphino)ferrocene ligands have been synthesized and their near-infrared (NIR) electrochromic properties studied. The research shows high electrochromic efficiency and stability, suggesting potential applications in NIR electrochromic devices (Chen et al., 2016).

Synthetic Methodology

- Synthetic Approaches : The synthesis of metal complexes with unsymmetrical P/S ferrocenediyl ligands, including 1-(diphenylphosphino)-1'-(methylthio)ferrocene, has been explored. These complexes show high yields and chelating capabilities with transition metals, indicating the utility of 1,1'-bis(diphenylphosphino)ferrocene derivatives in the synthesis of complex metal-ligand assemblies (Gibson et al., 2002).

Mécanisme D'action

Target of Action

The primary target of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) is the catalytic systems used in coordination chemistry . The compound, also known as dppf, is a widely used component in these systems due to its versatile coordination behavior .

Mode of Action

The compound interacts with its targets through its bidentate ligand , 1,1’-bis(diphenylphosphino)ferrocene (dppf), which is a key component in catalytic systems . The ferrocene core of dppf imparts fine control to catalytic C–C and C–X coupling reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the manufacture of a range of functional macromolecules. These include tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics . The compound’s role in these pathways is primarily through its contribution to catalytic C–C and C–X coupling reactions .

Result of Action

The result of the compound’s action is the efficient production of a variety of functional macromolecules, including tailored dyes, OLED components, and precisely engineered conducting polymers and thermoplastics . It also promotes the amination of aryl chlorides, sulfamates, mesylates, and triflates .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound is solid in form and decomposes at 136-139 °C .

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/2C17H14P.4CO.Cr.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLTVMJQSUKOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Cr].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28CrFeO4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)